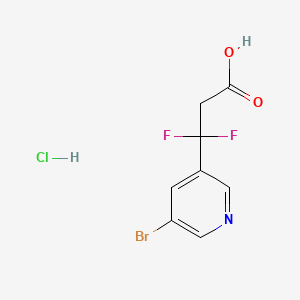
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is a chemical compound that features a bromopyridine moiety and a difluoropropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Difluoropropanoic Acid: The difluoropropanoic acid moiety is synthesized separately, often through the fluorination of propanoic acid derivatives using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can engage in π-π stacking or hydrogen bonding, while the difluoropropanoic acid group can participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
5-Bromopyridine-3-carboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties and applications.
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid: The free acid form without the hydrochloride salt, which may influence its solubility and stability.
Uniqueness
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of both bromopyridine and difluoropropanoic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
Properties
Molecular Formula |
C8H7BrClF2NO2 |
|---|---|
Molecular Weight |
302.50 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO2.ClH/c9-6-1-5(3-12-4-6)8(10,11)2-7(13)14;/h1,3-4H,2H2,(H,13,14);1H |
InChI Key |
BMLQKGMSQDXGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CC(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
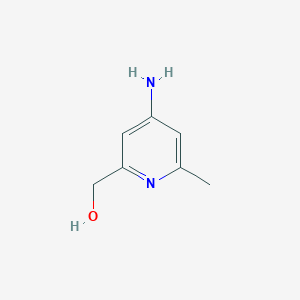
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
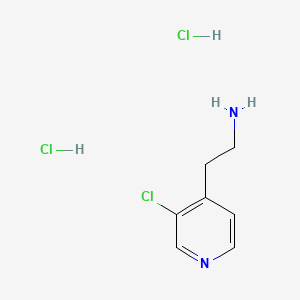
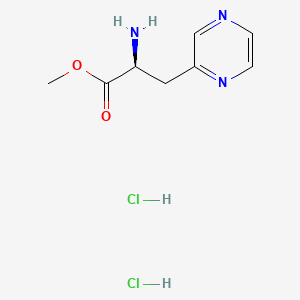

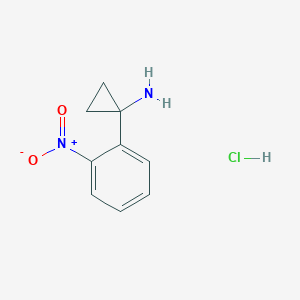
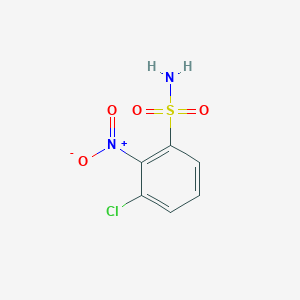
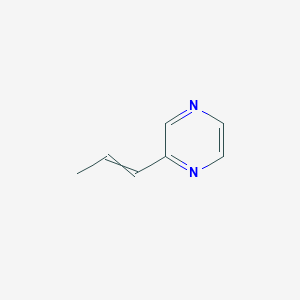
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)

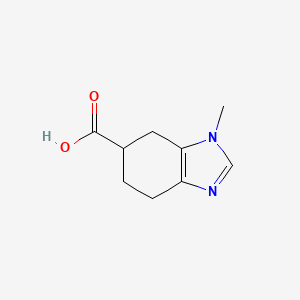
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
